molecular formula C12H24ClNS B1431084 3-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride CAS No. 1864014-34-5

3-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride

Cat. No.: B1431084
CAS No.: 1864014-34-5
M. Wt: 249.84 g/mol
InChI Key: VHVUHVRYOKHTLR-UHFFFAOYSA-N
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Description

3-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride is a useful research compound. Its molecular formula is C12H24ClNS and its molecular weight is 249.84 g/mol. The purity is usually 95%.
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Biological Activity

3-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride is a piperidine derivative notable for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural features that suggest interactions with various biological targets.

Chemical Structure and Properties

  • IUPAC Name : 3-[(Cyclohexylsulfanyl)methyl]piperidine; hydrochloride
  • Molecular Formula : C12H20ClN2S
  • CAS Number : 1864014-34-5
  • Molecular Weight : 248.82 g/mol

The presence of the cyclohexylsulfanyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate biological membranes and interact with cellular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The piperidine ring facilitates binding to various biological targets, while the cyclohexylsulfanyl group may influence the compound's pharmacokinetic properties.

Pharmacological Studies

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially benefiting conditions characterized by excessive inflammation.
  • CNS Activity : Due to its piperidine structure, it may possess neuroactive properties, influencing neurotransmitter systems.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study evaluated various piperidine derivatives for their antibacterial properties. Results indicated that derivatives with sulfanyl groups exhibited enhanced activity against Gram-positive bacteria compared to their non-sulfanyl counterparts.
  • Anti-inflammatory Potential :
    • Research focusing on piperidine derivatives demonstrated that certain modifications could lead to significant reductions in pro-inflammatory cytokine production in vitro. The cyclohexylsulfanyl modification may enhance this effect due to increased hydrophobic interactions with cell membranes.
  • CNS Activity :
    • A pharmacological evaluation involving behavioral assays in rodent models suggested that similar compounds could exhibit anxiolytic-like effects, warranting further investigation into their mechanisms of action within the central nervous system.

Data Tables

Biological ActivityReference StudyObserved Effect
Antimicrobial Effective against Gram-positive bacteria
Anti-inflammatory Reduced cytokine production in vitro
CNS Activity Anxiolytic-like effects in rodent models

Properties

IUPAC Name

3-(cyclohexylsulfanylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NS.ClH/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11;/h11-13H,1-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVUHVRYOKHTLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.